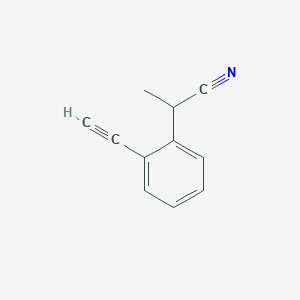
2-(2-Ethynylphenyl)propanenitrile
Cat. No. B8464009
M. Wt: 155.20 g/mol
InChI Key: USDRKBRDEFLJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07635715B2
Procedure details


2-(2-(2-(Trimethylsilyl)ethynyl)phenyl)propanenitrile (2.16 g, 9 mmol) was stirred with 5N NaOH (10 mL, 50 mmol) and THF (20 mL) at room temperature for 1 hour. The reaction mixture was acidified with 5N HCl (13 mL) until the pH was about 2. The aqueous mixture was then extracted with EtOAc (3×50 mL). The combined organic layers were extracted with water (3×50 mL) and once with brine (50 mL), dried with MgSO4, and concentrated in vacuo to afford a brown oil. MS (m/z)=156 (M+H)+.
Name
2-(2-(2-(Trimethylsilyl)ethynyl)phenyl)propanenitrile
Quantity
2.16 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C[Si](C)(C)[C:3]#[C:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH:11]([CH3:14])[C:12]#[N:13].[OH-].[Na+].Cl>C1COCC1>[C:4]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH:11]([CH3:14])[C:12]#[N:13])#[CH:3] |f:1.2|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
13 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous mixture was then extracted with EtOAc (3×50 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined organic layers were extracted with water (3×50 mL) and once with brine (50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a brown oil
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(#C)C1=C(C=CC=C1)C(C#N)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

